Abyssinone IV
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Overview
Description
Abyssinone IV is a flavonoid compound isolated from the plant Erythrina abyssinica. It is known for its diverse biological activities, including cytotoxic, anti-inflammatory, and antioxidant properties. The compound has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of cancer and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Abyssinone IV involves several steps, including the use of quinine- or quinidine-derived thiourea-catalyzed intramolecular conjugate additions of β-keto ester alkylidenes. This method allows for the asymmetric total synthesis of this compound and its analogs . The reaction conditions typically involve hydrogen-bonding catalysis, which facilitates the rapid formation of enantioenriched small molecules .
Industrial Production Methods: The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Abyssinone IV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .
Scientific Research Applications
Abyssinone IV has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule for studying flavonoid synthesis and reactivity.
Medicine: The compound’s anti-inflammatory and antioxidant properties have potential therapeutic applications in treating diseases such as cancer, Alzheimer’s disease, and HIV .
Mechanism of Action
Abyssinone IV exerts its effects through several molecular mechanisms:
Cytotoxicity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential.
Anti-inflammatory: this compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Antioxidant: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.
HIV Inhibition: this compound interferes with HIV-1 replication during the early phase, affecting processes associated with reverse transcription or integration.
Comparison with Similar Compounds
Abyssinone IV is part of a family of flavonoids with similar structures and biological activities. Some of the similar compounds include:
Abyssinone I: Shares similar cytotoxic and antioxidant properties but differs in its specific molecular targets and pathways.
Atalantoflavone: Another flavonoid with cytotoxic activity, but with a different mechanism of action.
Neocyclomorusin: Exhibits selective cytotoxicity against certain cancer cell lines.
Sigmoidin I: An isoflavonoid with distinct anti-cancer properties.
This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications. Its unique combination of cytotoxic, anti-inflammatory, and antioxidant properties makes it a promising candidate for further research and development.
Properties
IUPAC Name |
7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-15(2)5-7-17-11-19(12-18(25(17)28)8-6-16(3)4)23-14-22(27)21-10-9-20(26)13-24(21)29-23/h5-6,9-13,23,26,28H,7-8,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQLRZGPTDOWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(O2)C=C(C=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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